molecular formula C16H22N6O4 B10753198 H-D-Pyr-D-His-Pro-NH2

H-D-Pyr-D-His-Pro-NH2

Cat. No.: B10753198
M. Wt: 362.38 g/mol
InChI Key: XNSAINXGIQZQOO-UTUOFQBUSA-N
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Description

H-D-Pyr-D-His-Pro-NH2 is a synthetic tripeptide compound. It is a derivative of the naturally occurring thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of the hypothalamo-pituitary-thyroid axis. This compound is of significant interest in both biochemical research and potential therapeutic applications due to its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Pyr-D-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

  • **Cleavage and de

Properties

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m1/s1

InChI Key

XNSAINXGIQZQOO-UTUOFQBUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Origin of Product

United States

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